2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine
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Overview
Description
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and tetrazole moieties. . The presence of both pyridine and tetrazole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling of the Pyridine and Tetrazole Rings: The final step involves coupling the pyridine and tetrazole rings through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced forms of the tetrazole ring.
Scientific Research Applications
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: As a potent mGlu5 receptor antagonist, this compound has potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
Chemical Biology: The compound can be used as a tool to study the role of mGlu5 receptors in various biological processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting mGlu5 receptors.
Material Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine involves its interaction with the mGlu5 receptor. By binding to this receptor, the compound inhibits its activity, leading to a decrease in the downstream signaling pathways associated with the receptor. This inhibition can modulate various physiological processes, including neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine can be compared with other similar compounds, such as:
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: This compound also features a tetrazole and pyridine ring but differs in the substitution pattern, leading to different biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of a tetrazole ring, resulting in different pharmacological properties.
Imidazole Containing Compounds: These compounds have an imidazole ring instead of a tetrazole ring and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific interaction with the mGlu5 receptor, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
507268-91-9 |
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Molecular Formula |
C17H12N6O |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
2-[2-(3-pyridin-3-yloxyphenyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C17H12N6O/c1-2-10-19-16(8-1)17-20-22-23(21-17)13-5-3-6-14(11-13)24-15-7-4-9-18-12-15/h1-12H |
InChI Key |
SXOLJLOTQLZXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC=C3)OC4=CN=CC=C4 |
Origin of Product |
United States |
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